molecular formula C8H9IO B2926698 1-(4-Iodophenyl)ethan-1-ol CAS No. 53207-29-7

1-(4-Iodophenyl)ethan-1-ol

Cat. No.: B2926698
CAS No.: 53207-29-7
M. Wt: 248.063
InChI Key: KWUDBZIJCVKUHM-UHFFFAOYSA-N
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Description

“1-(4-Iodophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 g/mol . The compound is also known by other names such as “1-(4-iodophenyl)ethanol” and "4-IODO-2-METHYLBENZYL ALCOHOL" .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3" . The Canonical SMILES is "CC(C1=CC=C(C=C1)I)O" . These codes provide a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 47-49°C . It has a topological polar surface area of 20.2 Ų and a XLogP3-AA value of 2.1 . The compound is also characterized by a rotatable bond count of 1 .

Scientific Research Applications

Anticancer Applications

1-(4-Iodophenyl)ethan-1-ol derivatives have been explored for their potential in anticancer applications. A study by Suzuki et al. (2020) focused on the synthesis of derivatives, specifically 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303), which showed potent antiproliferative activity. It was found to disrupt microtubule formation at centrosomes and inhibited tumor growth in a human colon cancer xenograft model, demonstrating its potential as an anticancer agent (Suzuki et al., 2020).

Synthesis of Novel Compounds

Another research area involves the synthesis of novel compounds using this compound or its derivatives. For instance, Delgado et al. (2020) synthesized a pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, and characterized it using spectroscopic techniques and X-ray diffraction. Such studies contribute to the development of new materials with potential applications in various fields (Delgado et al., 2020).

Electrophilic Substitution Reactions

Research has also been conducted on the role of this compound derivatives in electrophilic substitution reactions. For example, a study by Bustelo et al. (2007) demonstrated the activation of related compounds like 1-(4-fluorophenyl)prop-2-yn-1-ol, leading to a series of allenylidene derivatives with potential applications in various chemical reactions (Bustelo et al., 2007).

Photophysical and Electroluminescent Properties

Shu et al. (2017) explored the photophysical and electroluminescent properties of PtAg2 acetylide complexes, which are relevant in the context of organic light-emitting diodes (OLEDs). The study highlighted the potential of such compounds in modifying electroluminescence, thereby contributing to advancements in display technologies (Shu et al., 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

1-(4-iodophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDBZIJCVKUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346787
Record name 1-(4-Iodophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-29-7
Record name 1-(4-Iodophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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